1-Bromo-4-octylbenzene

Lipophilicity Drug Design Membrane Permeability

1-Bromo-4-octylbenzene (CAS 51554-93-9, p-octylbromobenzene) is a para-substituted bromoarene bearing an n-octyl side chain. It belongs to the 1-bromo-4-n-alkylbenzene homologous series and functions primarily as a lipophilic aryl halide building block in cross-coupling chemistries and liquid-crystal intermediate synthesis.

Molecular Formula C14H21B
Molecular Weight 269.22 g/mol
CAS No. 51554-93-9
Cat. No. B1266205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-octylbenzene
CAS51554-93-9
Molecular FormulaC14H21B
Molecular Weight269.22 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)Br
InChIInChI=1S/C14H21Br/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-8H2,1H3
InChIKeyOOZQSVXPBCINJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-octylbenzene (CAS 51554-93-9) for Precision Organic Synthesis and Advanced Materials Procurement


1-Bromo-4-octylbenzene (CAS 51554-93-9, p-octylbromobenzene) is a para-substituted bromoarene bearing an n-octyl side chain. It belongs to the 1-bromo-4-n-alkylbenzene homologous series and functions primarily as a lipophilic aryl halide building block in cross-coupling chemistries and liquid-crystal intermediate synthesis [1]. The bromine atom provides a versatile site for palladium-catalyzed Suzuki, Heck, and Buchwald-Hartwig amination reactions, while the octyl tail imparts controlled hydrophobicity (computed logP ~5.35) distinct from shorter-chain analogs [2].

Workflow Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig) building block
Selection Lipophilic aryl halide with controlled logP (~5.35) distinct from shorter-chain analogs
Use Context Liquid-crystal intermediate synthesis and solution-processable electronics research

Why 1-Bromo-4-octylbenzene Cannot Be Replaced by Arbitrary 4-Alkylbromobenzenes in Procurement


The homologous 1-bromo-4-n-alkylbenzene series (butyl, hexyl, octyl, decyl) shares the same reactive para-bromo group but diverges substantially in logP, boiling point, and melt behavior. A simple swap from octyl to hexyl reduces logP by ~0.8 units (from 5.35 to 4.57) and shifts boiling point from ~314 °C to ~280 °C, altering both partition behavior and thermal processing windows . Conversely, moving to decyl increases logP to ~6.13 and boiling point to ~346 °C, potentially causing solubility, handling, or volatility mismatches in downstream applications such as liquid-crystal mesophase engineering and solution-processable electronics . Therefore, precise chain-length selection is a critical procurement decision.

Target 1-Bromo-4-octylbenzene (C8, logP ~5.35, bp ~314 °C)
Shorter-chain substitute Hexyl/butyl analogs shift logP lower and boiling point down by >30 °C, altering partition behavior and thermal processing windows.
Target 1-Bromo-4-octylbenzene (C8, room-temp liquid)
Longer-chain substitute Decyl or hexadecyl analogs increase logP and melting point, potentially causing solubility and handling mismatches in solution processing.
Target Precise C8 chain for mesophase engineering
Arbitrary alkyl homolog Liquid-crystal mesophase stability and temperature range are chain-length dependent; a generic swap may collapse the desired smectic phase.

Quantitative Differentiation Guide for 1-Bromo-4-octylbenzene vs. Closest Analogs


Lipophilicity Tuning: 1-Bromo-4-octylbenzene Occupies a Unique logP Niche

The computed octanol-water partition coefficient (logP) of 1-bromo-4-octylbenzene is 5.35. This value lies precisely between the hexyl analog (logP 4.57) and the decyl analog (logP 6.13), providing a quantitative basis for selecting the optimal alkyl chain for balanced lipophilicity in membrane penetration studies or in modulating the pharmacokinetic profile of bromoarene-derived scaffolds .

Lipophilicity Tuning
Class-level inference
logP 5.35
±0.78 vs hexyl/decyl
Midpoint lipophilicity for CNS drug-like space; supports logP tuning in scaffold design.
Computed XLogP3; experimental validation recommended for specific solvent systems.
Lipophilicity Drug Design Membrane Permeability

Boiling Point and Thermal Processing Window: 1-Bromo-4-octylbenzene vs. Its Homologs

The atmospheric boiling point of 1-bromo-4-octylbenzene is 313.7 °C (760 mmHg). This is significantly higher than 1-bromo-4-hexylbenzene (280 °C) and substantially lower than 1-bromo-4-decylbenzene (346 °C), defining a unique thermal processing window that balances volatility during vacuum distillation with thermal stability during high-temperature cross-coupling reactions .

Thermal Processing Window
Cross-study comparable
bp 313.7 °C
~34 °C gap to nearest homologs
Supports fractional distillation selectivity and room-temperature liquid handling at scale.
Reported at 760 mmHg; may vary with pressure and purity.
Thermal Stability Distillation Process Chemistry

Validated Synthetic Utility: 82% Yield in Pd-Catalyzed Amination to Form 4-n-Octyltriphenylamine

In a published patent procedure, 4-octylbromobenzene (2.69 g, 10 mmol) was reacted with aniline under palladium acetate/tri-tert-butylphosphine catalysis to produce 4-n-octyltriphenylamine in 82% isolated yield. This electron-rich triphenylamine derivative serves as a key donor intermediate for synthesizing a two-photon absorption conjugated polymer with a high cross-section value [1].

Synthetic Utility
Supporting evidence
82% yield
Buchwald-Hartwig amination
Reliable precursor for triarylamine donors; octyl chain does not hinder Pd center.
Patent procedure; no head-to-head yield comparison for hexyl/decyl under identical conditions.
Buchwald-Hartwig Amination Donor-Acceptor Materials Two-Photon Absorption Polymers

High-Value Application Scenarios for 1-Bromo-4-octylbenzene Based on Quantitative Evidence


Medicinal Chemistry: Fine-Tuning logP in CNS-Penetrant Drug Candidates

When designing drug-like molecules targeting the central nervous system, a logP between 3 and 5 is often desired. Using 1-bromo-4-octylbenzene (logP 5.35) as a building block for late-stage Suzuki coupling provides a calibrated jump in lipophilicity compared to the hexyl analog (logP 4.57), potentially improving blood-brain barrier permeability without pushing into the excessively lipophilic space (>6) that risks poor solubility and metabolic instability .

Process Chemistry Scale-Up: Optimized Distillation and Handling Characteristics

For large-scale (>100 kg) production of specialty intermediates, the boiling point of 313.7 °C allows effective purification by fractional distillation, while its room-temperature liquid state avoids the melting and handling issues encountered with solid, long-chain analogs such as 1-bromo-4-hexadecylbenzene. This thermal profile reduces energy consumption during purification and facilitates automated liquid dispensing .

Donor-Acceptor Conjugated Polymers for Nonlinear Optics

The compound has been validated in a patent as a precursor for 4-n-octyltriphenylamine (82% yield), a key electron-donating monomer used in strong two-photon absorption polymers. The octyl chain imparts solubility to the final polymer without compromising charge-transfer properties, making it a strategic intermediate for fabricating solution-processable photonic and optoelectronic devices [1].

Liquid Crystal Mesophase Engineering

The C8 alkyl chain is frequently cited as an optimal length for inducing smectic mesophases in rod-like and bent-core liquid crystals. As a brominated precursor, 1-bromo-4-octylbenzene can be elaborated via cross-coupling into amphiphilic mesogens where the octyl tail provides the requisite hydrophobic/hydrophilic balance for stable mesophase formation over a wide temperature range [2].

Application
Selection Property
Validation Focus
CNS-penetrant candidate design
Calibrated logP jump vs. hexyl analog
logP and permeability assay verification
Process chemistry scale-up
Distillation-friendly boiling point; room-temp liquid
Thermal stability and purity after fractional distillation
Donor-acceptor conjugated polymers
Validated Buchwald-Hartwig coupling yield
Polymer solubility and charge-transfer property review
Liquid crystal mesophase engineering
C8 chain for smectic mesophase induction
Mesophase stability and temperature range confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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